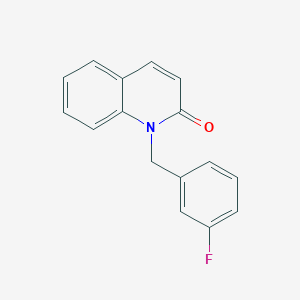

1-(3-fluorobenzyl)-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-fluorobenzyl)-2(1H)-quinolinone, also known as FBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of 3,4-dihydro-2(1H)-quinolinone derivatives, including structures related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, have been synthesized and evaluated for their biological activities. These compounds have shown significant sigma-1 receptor antagonist activity, suggesting potential as analgesics for pain treatment (Yu Lan et al., 2014). This research emphasizes the compound's role in developing new therapeutic agents for managing pain.

Anticancer Properties

Quinolinone derivatives, including those structurally related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit the ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents by targeting and disrupting microtubule formation in cancer cells (J. Řehulka et al., 2020).

Antimicrobial and Immunomodulatory Activities

The solid-phase synthesis of a quinolinone library has highlighted compounds, including derivatives of 1-(3-fluorobenzyl)-2(1H)-quinolinone, with various biological activities such as antibacterial, anticancer, and antiviral properties. Some of these compounds also act as immunomodulators, indicating their potential in modulating immune responses (Seung-hwa Kwak et al., 2015).

Molecular Recognition and Sensor Applications

Research on 2-quinolinone derivatives has also explored their ability for molecular recognition, specifically targeting metal ions such as mercury. This capability suggests applications in environmental monitoring and the development of sensors for detecting metal ions in various media (Yongbin Zhang et al., 2014).

Chemical Synthesis and Methodology Development

The development of novel synthetic routes to access quinolinone derivatives, including those related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, has been an area of interest. These studies contribute to the advancement of synthetic organic chemistry, providing more efficient and versatile methods for producing these compounds for further study (Quan-Fu Wang et al., 2000).

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)11-18-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKNFLPTVFKZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-fluorobenzyl)-2(1H)-quinolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)

![N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2816453.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)

![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)

![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)

![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)